molecular formula C19H19NO3S B421201 ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate CAS No. 297763-79-2

ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate

Cat. No.: B421201
CAS No.: 297763-79-2
M. Wt: 341.4g/mol
InChI Key: WLGZRMNKONNLNM-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the formyl, methyl, phenylsulfanyl, and ethyl ester groups through various chemical reactions. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, using DMF and POCl3.

    Methylation: Methylation of the indole ring can be performed using methyl iodide and a strong base like sodium hydride.

    Phenylsulfanyl Group Addition: This can be achieved through nucleophilic substitution reactions using thiophenol and a suitable leaving group.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Thiophenol, alkyl halides

Major Products Formed

    Oxidation: Formation of ethyl 5-carboxy-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate

    Reduction: Formation of ethyl 5-hydroxymethyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA, to exert its effects. The phenylsulfanyl group can enhance its binding affinity to certain targets, while the formyl and methyl groups can modulate its reactivity and stability.

Comparison with Similar Compounds

Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-1H-indole-2-carboxylate: Similar structure but lacks the dihydro component, which may affect its reactivity and biological activity.

    Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of an ester, which can influence its solubility and pharmacokinetic properties.

    Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group, which can alter its acidity and interaction with biological targets.

Properties

IUPAC Name

ethyl 5-formyl-3-methyl-4-phenylsulfanyl-6,7-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-3-23-19(22)17-12(2)16-15(20-17)10-9-13(11-21)18(16)24-14-7-5-4-6-8-14/h4-8,11,20H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGZRMNKONNLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCC(=C2SC3=CC=CC=C3)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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